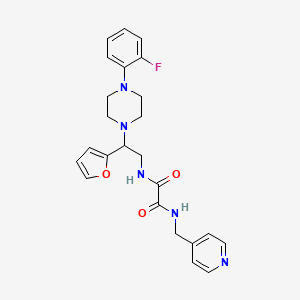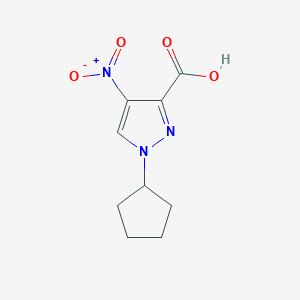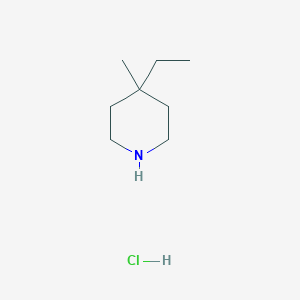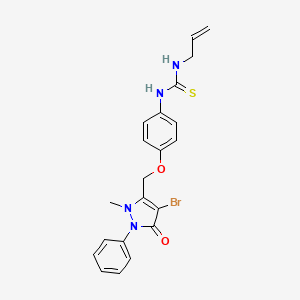![molecular formula C24H28BrN3O2 B2568562 2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol CAS No. 105258-21-7](/img/structure/B2568562.png)
2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol is a synthetic compound with potential applications in scientific research. It is commonly referred to as BRD0705 and is classified as a selective estrogen receptor modulator (SERM). The compound has been shown to have a high affinity for estrogen receptors and has been studied for its potential use in the treatment of breast cancer.
Mechanism of Action
BRD0705 works by binding to estrogen receptors in the body. It can either act as an agonist or antagonist, depending on the tissue type. In breast tissue, BRD0705 acts as an antagonist and blocks the growth of cancer cells. In bone tissue, BRD0705 acts as an agonist and promotes bone growth.
Biochemical and Physiological Effects:
BRD0705 has several biochemical and physiological effects in the body. It can block the growth of breast cancer cells, increase bone density, and prevent bone loss. Additionally, BRD0705 has been shown to have anti-inflammatory effects and can reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using BRD0705 in lab experiments is its high affinity for estrogen receptors. This makes it a useful tool for studying estrogen receptor signaling pathways. Additionally, BRD0705 has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using BRD0705 in lab experiments is its complex synthesis process. This can make it difficult and expensive to obtain the compound for research purposes.
Future Directions
There are several future directions for research involving BRD0705. One area of interest is its potential use in the treatment of breast cancer. Researchers are studying the compound to determine its efficacy in blocking the growth of cancer cells and preventing metastasis. Additionally, researchers are studying the compound's effects on bone health and its potential use in the treatment of osteoporosis. Finally, researchers are studying the compound's anti-inflammatory effects and its potential use in the treatment of cardiovascular disease.
Synthesis Methods
The synthesis of BRD0705 involves several steps, including the formation of a pyrimidine ring and the introduction of a bromophenyl group. The final step involves the addition of a hexyl and methoxy group to the phenol ring. The synthesis of BRD0705 is a complex process that requires specialized knowledge and equipment.
Scientific Research Applications
BRD0705 has been studied for its potential use in breast cancer research. It has been shown to have a high affinity for estrogen receptors and can block the growth of breast cancer cells. Additionally, BRD0705 has been studied for its potential use in bone health research. It has been shown to increase bone density and prevent bone loss in animal models.
properties
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrN3O2/c1-4-5-6-7-8-17-13-19(20(29)14-21(17)30-3)23-22(15(2)27-24(26)28-23)16-9-11-18(25)12-10-16/h9-14,29H,4-8H2,1-3H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMQCLJWZDPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1OC)O)C2=NC(=NC(=C2C3=CC=C(C=C3)Br)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2568483.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2568485.png)


![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2568491.png)


![12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B2568495.png)
![N-[(5,5-Dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)


![1-(2-Methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2568500.png)
![Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2568501.png)
